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Abstract
AMG 837 is a potent and orally bioavailable partial agonist of the G-protein coupled receptor 40

(GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] Developed by Amgen, it

emerged from a high-throughput screening campaign and subsequent lead optimization of a

series of β-substituted phenylpropanoic acids.[2][3] As a GPR40 agonist, AMG 837 enhances

glucose-stimulated insulin secretion (GSIS), making it a therapeutic candidate for the treatment

of type 2 diabetes.[1][2] This technical guide provides a comprehensive overview of the

discovery, synthesis, mechanism of action, and preclinical pharmacology of AMG 837 calcium
hydrate.

Discovery and Lead Optimization
The discovery of AMG 837 was the result of a focused drug discovery program aimed at

identifying small molecule agonists of GPR40.[2][3] The process began with a high-throughput

screening (HTS) campaign that identified a lead series of β-substituted phenylpropanoic acids.

[2][3] Through a process of lead optimization, the potency and pharmacokinetic properties of

this initial series were improved, ultimately leading to the identification of AMG 837.[2][4][5] A

key structural feature of AMG 837 is the introduction of an alkyne at the β-position relative to

the carboxylic acid and a substituted biaryl group, which significantly increased its potency for

GPR40.[2]
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Below is a logical workflow representing the discovery process of AMG 837.
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Figure 1: Discovery workflow of AMG 837.

Synthesis of AMG 837 Calcium Hydrate
The chemical name for AMG 837 is (S)-3-(4-((4'-(trifluoromethyl)biphenyl-3-

yl)methoxy)phenyl)hex-4-ynoic acid.[2] The synthesis of AMG 837 involves a convergent

approach, coupling two key fragments: (S)-3-(4-hydroxyphenyl)hex-4-ynoic acid and 3-

(bromomethyl)-4′-(trifluoromethyl)biphenyl.[4] While a detailed, step-by-step protocol for the

synthesis of the calcium hydrate salt is not publicly available, the general strategy has been

outlined.[4] The synthesis and characterization of AMG 837 were conducted by the Amgen

Chemistry Research and Discovery Department.[2] The final compound was determined to be

>98% pure by HPLC.[2]

Mechanism of Action and Signaling Pathway
AMG 837 acts as a partial agonist at the GPR40 receptor.[2][6] GPR40 is primarily coupled to

the Gαq class of G-proteins.[2] Upon binding of AMG 837, the receptor undergoes a

conformational change, leading to the activation of Gαq. This, in turn, activates phospholipase

C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-

trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic

reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a transient

increase in cytosolic calcium concentration. This elevation in intracellular calcium is a key

signaling event that potentiates glucose-stimulated insulin secretion from pancreatic β-cells.[2]

The signaling pathway is illustrated in the diagram below.
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Figure 2: GPR40 signaling cascade initiated by AMG 837.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b15606554?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15606554?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preclinical Pharmacology: In Vitro Characterization
The activity of AMG 837 on the GPR40 receptor was assessed through a series of in vitro

biochemical and cell-based assays.[2]

Quantitative In Vitro Data
Assay Type Cell Line Parameter AMG 837 Value Reference

GTPγS Binding A9_GPR40 EC50 1.5 ± 0.1 nM [2]

Inositol

Phosphate

Accumulation

A9_GPR40 EC50 7.8 ± 1.2 nM [2]

Aequorin Ca2+

Flux
CHO cells

EC50 (0.01%

HSA)
12.0 ± 0.9 nM [2]

Aequorin Ca2+

Flux
CHO cells

EC50 (100%

human serum)
2,140 ± 310 nM [2]

Insulin Secretion
Isolated Mouse

Islets
EC50 142 ± 20 nM [2]

Experimental Protocols
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gαq

proteins upon receptor activation.[2]

Cell Membranes: Prepared from an A9 cell line stably expressing GPR40 (A9_GPR40).[2]

Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 5 mM MgCl₂.[7]

Procedure:

Cell membranes were incubated with varying concentrations of AMG 837, 0.1 µM GDP,

and 400 pM [³⁵S]GTPγS in a 96-well plate.[7]

The plate was incubated for 60 minutes at room temperature.[7]

20 µl of 3% NP-40 was added to each well, followed by a 30-minute incubation.[2]
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The amount of bound [³⁵S]GTPγS was determined using a scintillation proximity assay.[2]

[3]

This assay quantifies the production of inositol phosphates, a downstream second messenger

of Gαq activation.[2]

Cell Line: A9_GPR40 cells.[7]

Procedure:

Cells were incubated with AMG 837 in the presence of 0.01% human serum albumin

(HSA).[7]

The reaction was stopped, and the accumulated inositol phosphates were extracted.[2]

The amount of inositol phosphate was quantified.[2]

This assay measures changes in intracellular calcium concentration using a Ca²⁺-sensitive

bioluminescent reporter, aequorin.[2]

Cell Line: CHO cells co-transfected with GPR40 and aequorin expression plasmids.[2]

Procedure:

Cells were incubated with varying concentrations of AMG 837.[2]

The resulting luminescence, proportional to the intracellular Ca²⁺ concentration, was

measured.[2]

To assess the impact of protein binding, the assay was also performed in the presence of

0.01% HSA and 100% human serum.[2]

This assay evaluates the effect of AMG 837 on insulin secretion from primary pancreatic islets

in a glucose-dependent manner.[2]

Islets: Isolated from mice.[7]

Procedure:
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Islets were incubated with varying concentrations of AMG 837 in the presence of 16.7 mM

glucose.[7][8]

The amount of insulin secreted into the medium was measured by ELISA.[2]

The GPR40-dependency of the effect was confirmed using islets isolated from GPR40

knockout mice.[2]

Preclinical Pharmacology: In Vivo Characterization
The anti-diabetic activity of AMG 837 was evaluated in vivo using glucose tolerance tests in

normal Sprague-Dawley rats and obese Zucker fatty rats.[2]

Quantitative In Vivo Data (Zucker Fatty Rats, 21-day
daily dosing)

Dose of AMG 837
Decrease in
Glucose AUC (Day
1)

Decrease in
Glucose AUC (Day
21)

Reference

0.03 mg/kg 17% 7% [2]

0.1 mg/kg 34% (p<0.001) 15% (p<0.05) [2]

0.3 mg/kg 39% (p<0.001) 25% (p<0.001) [2]

Experimental Protocol: Intraperitoneal Glucose
Tolerance Test (IPGTT)

Animal Models: 8-week old male Zucker fatty (fa/fa) rats.[3]

Procedure:

Rats were administered a single daily oral dose of AMG 837 (0.03, 0.1, or 0.3 mg/kg) or

vehicle for 21 days.[2]

On day 1 and day 21, thirty minutes after the final dose, an intraperitoneal glucose

challenge was performed.[2]
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Blood glucose and plasma insulin levels were measured at various time points after the

glucose challenge.[2]

Conclusion
AMG 837 is a well-characterized, potent, and orally bioavailable partial agonist of GPR40 that

effectively enhances glucose-stimulated insulin secretion and lowers blood glucose levels in

preclinical models of type 2 diabetes.[1][2] Its discovery through a systematic lead optimization

campaign highlights the potential of targeting GPR40 for the treatment of metabolic diseases.

The data presented in this technical guide provide a comprehensive overview of the discovery

and preclinical development of AMG 837 calcium hydrate, offering valuable insights for

researchers and scientists in the field of drug development. Although AMG 837 did not

progress to later stages of clinical development, the knowledge gained from its study has

significantly contributed to the understanding of GPR40 pharmacology.[6]

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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